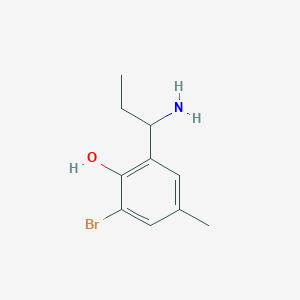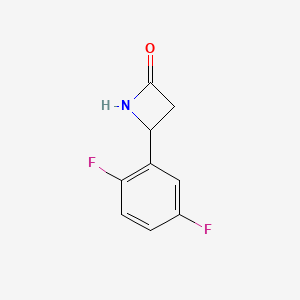
4-(2,5-Difluorophenyl)azetidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,5-Difluorophenyl)azetidin-2-one is a chemical compound with the molecular formula C9H7F2NO and a molecular weight of 183.15 g/mol This compound is part of the azetidinone family, which is known for its four-membered lactam ring structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,5-Difluorophenyl)azetidin-2-one typically involves the reaction of 2,5-difluoroaniline with chloroacetyl chloride to form an intermediate, which is then cyclized to produce the azetidinone ring . The reaction conditions often include the use of a base such as triethylamine and solvents like dichloromethane. The reaction is usually carried out at low temperatures to control the formation of by-products.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing purification techniques like crystallization and chromatography to ensure high purity and yield.
化学反応の分析
Types of Reactions
4-(2,5-Difluorophenyl)azetidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the azetidinone ring to other functional groups.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups onto the phenyl ring.
科学的研究の応用
4-(2,5-Difluorophenyl)azetidin-2-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a precursor in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in developing new pharmaceuticals, particularly in the area of β-lactam antibiotics.
作用機序
The mechanism of action of 4-(2,5-Difluorophenyl)azetidin-2-one involves its interaction with specific molecular targets. The azetidinone ring is known to inhibit enzymes by mimicking the transition state of enzyme-substrate complexes. This inhibition can disrupt various biological pathways, leading to its observed biological effects. The compound’s fluorine atoms enhance its binding affinity and stability, making it a potent inhibitor in certain biochemical processes .
類似化合物との比較
Similar Compounds
4-(2,5-Difluorophenyl)azetidin-2-one: Known for its unique fluorine substitutions on the phenyl ring.
Azetidin-2-one: The parent compound without fluorine substitutions, used in the synthesis of β-lactam antibiotics.
Spiro-azetidin-2-one: A spirocyclic variant with enhanced biological activity and stability.
Uniqueness
This compound stands out due to its fluorine substitutions, which enhance its chemical stability and biological activity. The presence of fluorine atoms increases the compound’s lipophilicity and metabolic stability, making it a valuable candidate for drug development and other applications .
特性
分子式 |
C9H7F2NO |
|---|---|
分子量 |
183.15 g/mol |
IUPAC名 |
4-(2,5-difluorophenyl)azetidin-2-one |
InChI |
InChI=1S/C9H7F2NO/c10-5-1-2-7(11)6(3-5)8-4-9(13)12-8/h1-3,8H,4H2,(H,12,13) |
InChIキー |
KRDXFKHHDCBPPO-UHFFFAOYSA-N |
正規SMILES |
C1C(NC1=O)C2=C(C=CC(=C2)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(Cyclopropylmethyl)[(trimethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B15274289.png)


![3-[(4,4-Dimethylcyclohexyl)methoxy]azetidine](/img/structure/B15274314.png)
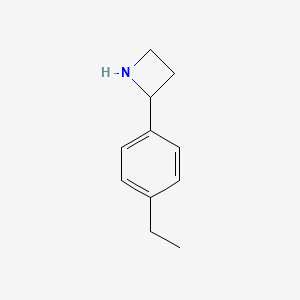

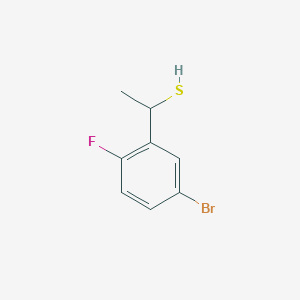

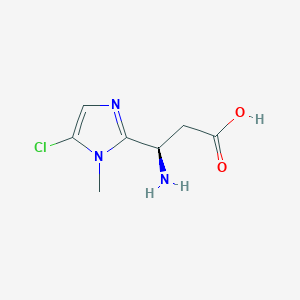
![7-(Thiophen-3-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B15274338.png)

amine](/img/structure/B15274342.png)
